molecular formula C7H11N3 B1454391 [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1283702-25-9

[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine

Cat. No. B1454391
CAS RN: 1283702-25-9
M. Wt: 137.18 g/mol
InChI Key: KXTWZESOPAZUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine, or 1-Propylpyrazole-4-carboxamide, is a synthetic compound used in a variety of scientific research applications. It is a member of the pyrazole family of compounds, which are commonly used in medicinal chemistry and drug discovery. It has a variety of biochemical and physiological effects, which make it a useful tool for laboratory experiments.

Scientific Research Applications

1-Propylpyrazole-4-carboxamide has a variety of scientific research applications. It has been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of these drugs. It has also been used in the study of the pharmacokinetics and pharmacodynamics of various drugs, as well as in the study of drug metabolism. Additionally, it has been used in the study of the structure and function of various enzymes, as well as in the study of the structure and function of various proteins.

Mechanism of Action

Advantages and Limitations for Lab Experiments

1-Propylpyrazole-4-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its biochemical and physiological effects are well-characterized. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and thus it must be dissolved in an organic solvent before use. Additionally, it is not stable in light, and thus it must be stored in a dark place.

Future Directions

1-Propylpyrazole-4-carboxamide has a variety of potential future directions. It could be used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these drugs. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of various drugs, as well as to study drug metabolism. Furthermore, it could be used to study the structure and function of various enzymes and proteins. Finally, it could be used to develop new drugs and therapies for various diseases and conditions.

properties

IUPAC Name

(1-prop-2-enylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-3-10-6-7(4-8)5-9-10/h2,5-6H,1,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTWZESOPAZUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.